molecular formula C8H16O5 B12722444 3,4-Di-o-methyl-l-rhamnose CAS No. 4060-11-1

3,4-Di-o-methyl-l-rhamnose

Cat. No.: B12722444
CAS No.: 4060-11-1
M. Wt: 192.21 g/mol
InChI Key: YDRYVFIXULKSEI-XAMCCFCMSA-N
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Description

3,4-Di-o-methyl-l-rhamnose is a methylated derivative of l-rhamnose, a naturally occurring deoxy sugar It is characterized by the presence of two methoxy groups at the 3rd and 4th positions of the rhamnose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-o-methyl-l-rhamnose typically involves the methylation of l-rhamnose. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,4-Di-o-methyl-l-rhamnose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Di-o-methyl-l-rhamnose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Di-o-methyl-l-rhamnose involves its interaction with specific molecular targets and pathways. In biological systems, it can participate in glycosylation reactions, where it is incorporated into glycoproteins and glycolipids. These modified biomolecules can influence various cellular processes, including cell signaling, adhesion, and immune responses .

Comparison with Similar Compounds

3,4-Di-o-methyl-l-rhamnose can be compared with other methylated sugars such as:

  • 2,3-Di-o-methyl-l-rhamnose
  • 2,4-Di-o-methyl-l-rhamnose
  • 3,4-Di-o-methyl-d-rhamnose

These compounds share similar structural features but differ in the position and configuration of the methoxy groups. The unique positioning of the methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

4060-11-1

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,3S,4S,5S)-2,5-dihydroxy-3,4-dimethoxyhexanal

InChI

InChI=1S/C8H16O5/c1-5(10)7(12-2)8(13-3)6(11)4-9/h4-8,10-11H,1-3H3/t5-,6-,7-,8-/m0/s1

InChI Key

YDRYVFIXULKSEI-XAMCCFCMSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)OC)OC)O

Canonical SMILES

CC(C(C(C(C=O)O)OC)OC)O

Origin of Product

United States

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